Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate
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Overview
Description
Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate is an organic compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl ester group, and a piperidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate typically involves the reaction of 2-fluoro-4-nitrobenzoic acid with 1-methylpiperidine . The nitro group is reduced to an amine, followed by esterification with methanol to form the final product. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step and acidic conditions for the esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The fluorine atom and the amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-4-aminobenzoate: Lacks the piperidine ring, making it less versatile in certain applications.
Methyl 4-((1-methylpiperidin-4-yl)amino)benzoate: Does not contain the fluorine atom, which may affect its reactivity and binding properties.
Methyl 2-chloro-4-((1-methylpiperidin-4-yl)amino)benzoate: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
Methyl 2-fluoro-4-((1-methylpiperidin-4-yl)amino)benzoate is unique due to the presence of both the fluorine atom and the piperidine ring, which confer specific chemical and biological properties. These features make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H19FN2O2 |
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Molecular Weight |
266.31 g/mol |
IUPAC Name |
methyl 2-fluoro-4-[(1-methylpiperidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C14H19FN2O2/c1-17-7-5-10(6-8-17)16-11-3-4-12(13(15)9-11)14(18)19-2/h3-4,9-10,16H,5-8H2,1-2H3 |
InChI Key |
ABYWJPJIFYMGRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=CC(=C(C=C2)C(=O)OC)F |
Origin of Product |
United States |
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